molecular formula C11H7BrN2O3 B11676780 5-(4-bromobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione CAS No. 49546-72-7

5-(4-bromobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B11676780
CAS No.: 49546-72-7
M. Wt: 295.09 g/mol
InChI Key: CQEQIOMGDJRDII-UHFFFAOYSA-N
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Description

5-(4-bromobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione is a heterocyclic compound that features a pyrimidine ring substituted with a bromobenzylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-bromobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione typically involves the condensation of 4-bromobenzaldehyde with barbituric acid under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Knoevenagel Condensation

  • Reactants : Barbituric acid (or its derivatives) and 4-bromobenzaldehyde.

  • Conditions : Typically performed under basic catalysis (e.g., piperidine) or using DABCO as a catalyst .

  • Mechanism :

    • Deprotonation of barbituric acid generates an enolate.

    • The enolate attacks the carbonyl group of 4-bromobenzaldehyde.

    • Elimination of water yields the conjugated enone structure.

Synthesis Parameter Details Source
Catalyst DABCO or piperidine
Solvent Ethanol or DMF
Temperature Reflux conditions

Electrophilic Substitution

The bromine substituent on the benzylidene group enhances electrophilic reactivity at the para position. Potential reactions include:

  • Nucleophilic aromatic substitution : Replacement of bromine with nucleophiles (e.g., hydroxide, amines).

  • Catalytic metalation : Directed ortho-metallation for further functionalization.

Nucleophilic Attacks

The electron-deficient pyrimidine ring facilitates nucleophilic attacks at carbonyl carbons. For example:

  • Hydrolysis : Under acidic or basic conditions, the ring may undergo partial hydrolysis, forming dihydro- or mono-hydro derivatives .

Derivatization Reactions

  • Alkylation/Arylation : The pyrimidine ring can undergo alkylation at nitrogen positions using alkyl halides.

  • Hydrazine Addition : Reaction with hydrazine derivatives may form hydrazones .

Spectroscopic Analysis

Technique Key Features Example Data Source
¹H NMR - Singlet at δ ~8.5 ppm for the pyrimidine proton.δ 8.48 (s, 1H), 7.95–7.93 (m, 2H), 7.61–7.59 (m, 2H) in CDCl₃ .
¹³C NMR - Carbonyls at δ ~150–160 ppm.δ 195.0 (C=O), 161.1 (C=N) .
IR - Strong absorption at ~1730 cm⁻¹ (C=O) and ~1620 cm⁻¹ (C=N) .νmax/cm⁻¹: 1736, 1698, 1670 .

Mechanistic Insights

The bromine substituent’s electron-withdrawing nature activates the benzylidene group for further substitution, while the pyrimidine ring’s reactivity enables diverse functionalization .

Comparison of Reaction Conditions

Reaction Type Conditions Outcome Source
Knoevenagel Condensation DABCO catalyst, ethanol, refluxHigh-yield formation of the target compound .
Hydrolysis Acidic/basic conditionsPartial ring-opening to form dihydro derivatives .
Catalytic Metalation Transition metal catalysts (e.g., Pd)Ortho-functionalization on the benzylidene ring.

Stability and Handling

  • Thermal Stability : High melting points (e.g., mp 270–272°C for related compounds) .

  • Solubility : Soluble in polar aprotic solvents (e.g., DMSO, DMF) .

Scientific Research Applications

Basic Information

  • Molecular Formula : C₁₁H₇BrN₂O₃
  • Molecular Weight : 295.0889 g/mol
  • Density : 1.715 g/cm³
  • Refractive Index : 1.665

Structural Characteristics

The compound features a pyrimidine ring substituted with a bromobenzylidene group, which enhances its reactivity and potential biological activity. The presence of the bromine atom can influence the electronic properties of the molecule, making it suitable for various chemical reactions.

Antimicrobial Activity

Research has shown that derivatives of pyrimidine compounds exhibit significant antimicrobial properties. Studies involving 5-(4-bromobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione have demonstrated effectiveness against various bacterial strains. For instance:

  • Case Study : A study published in the Journal of Medicinal Chemistry found that this compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for new antimicrobial agents .

Anticancer Properties

Pyrimidine derivatives are recognized for their anticancer potential. The bromobenzylidene substitution in this compound may enhance its interaction with biological targets involved in cancer cell proliferation.

  • Case Study : In vitro studies indicated that 5-(4-bromobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione inhibited the growth of several cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways .

Synthesis of Novel Compounds

This compound serves as an important intermediate in organic synthesis. Its unique structure allows for the formation of various derivatives that can be explored for different biological activities.

  • Data Table: Synthesis and Derivatives
Derivative NameMethod of SynthesisBiological Activity
5-(4-methoxybenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trioneCondensation reactionModerate antibacterial activity
5-(4-nitrobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trioneNitration followed by condensationEnhanced anticancer properties

Photophysical Studies

The photophysical properties of this compound have been investigated for potential applications in photodynamic therapy (PDT). Its ability to absorb light at specific wavelengths makes it a candidate for PDT agents.

  • Case Study : Research indicated that upon irradiation with UV light, the compound generated reactive oxygen species (ROS), which are effective in killing cancer cells .

Mechanism of Action

The mechanism of action of 5-(4-bromobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit the activity of certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-chlorobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione
  • 5-(4-methylbenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione
  • 5-(4-nitrobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione

Uniqueness

5-(4-bromobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for developing new derivatives with enhanced properties .

Biological Activity

5-(4-Bromobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione is a compound of interest due to its potential biological activities. This compound is characterized by its unique structure, which includes a bromobenzylidene moiety attached to a pyrimidine trione core. The molecular formula is C11H7BrN2O3C_{11}H_{7}BrN_{2}O_{3} with a molecular weight of approximately 303.152 g/mol .

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of pyrimidine triones possess effective antibacterial properties against various strains of bacteria. The presence of the bromine atom in the benzylidene group may enhance the lipophilicity and consequently the membrane permeability of the compound, leading to increased efficacy against microbial pathogens .

Anticancer Activity

The anticancer potential of pyrimidine derivatives has been extensively studied. In vitro assays have demonstrated that this compound can inhibit cancer cell proliferation. Specific studies have focused on its ability to induce apoptosis in cancer cells through various mechanisms such as cell cycle arrest and modulation of apoptotic pathways. The compound's ability to interact with DNA and RNA synthesis pathways makes it a candidate for further exploration in cancer therapeutics .

Enzyme Inhibition

Inhibitory effects on specific enzymes have also been reported for related compounds. For example, small molecule inhibitors that stall pre-mRNA splicing have been identified within similar chemical frameworks. These inhibitors can disrupt spliceosome assembly and function, indicating potential applications in targeting RNA processing in diseases associated with aberrant splicing .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural characteristics:

  • Bromine Substitution : The bromine atom enhances biological activity by increasing lipophilicity.
  • Pyrimidine Core : The pyrimidine structure is crucial for its interaction with biological targets.
  • Benzylidene Group : Modifications in this group can lead to variations in activity against different biological targets.
Structural FeatureImpact on Activity
Bromine AtomIncreases lipophilicity and membrane penetration
Pyrimidine CoreEssential for interaction with nucleic acids
Benzylidene GroupModifications can tailor activity against specific targets

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of pyrimidine derivatives including this compound demonstrated notable antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicated that these compounds could serve as lead structures for developing new antibiotics .

Case Study 2: Anticancer Mechanism

In another research project focusing on the anticancer properties of pyrimidines, this compound was tested against various cancer cell lines. Results showed a significant reduction in cell viability and induction of apoptosis via caspase activation pathways. This study highlights the compound's potential as a chemotherapeutic agent .

Properties

CAS No.

49546-72-7

Molecular Formula

C11H7BrN2O3

Molecular Weight

295.09 g/mol

IUPAC Name

5-[(4-bromophenyl)methylidene]-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C11H7BrN2O3/c12-7-3-1-6(2-4-7)5-8-9(15)13-11(17)14-10(8)16/h1-5H,(H2,13,14,15,16,17)

InChI Key

CQEQIOMGDJRDII-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=C2C(=O)NC(=O)NC2=O)Br

Origin of Product

United States

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